N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
This compound features a bicyclic framework comprising a cyclohepta[d][1,3]thiazole ring fused with a tetrahydrocinnolin-3-one moiety, linked via an acetamide bridge. The Z-configuration at the thiazole-imine bond is critical for its structural stability and intermolecular interactions. Synthesis likely involves cyclocondensation or 1,3-dipolar cycloaddition reactions, as seen in analogous thiazole derivatives (e.g., describes similar thiazole syntheses via reflux of hydrazine carbothioamides).
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(20-18-19-14-8-2-1-3-9-15(14)25-18)11-22-17(24)10-12-6-4-5-7-13(12)21-22/h10H,1-9,11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYGWIDICYWURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C=C4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cycloheptathiazole intermediate, which is then reacted with the tetrahydrocinnolinone derivative under specific conditions to form the final product. Key reagents and catalysts are often employed to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Ring Systems: The target compound’s cycloheptathiazole and tetrahydrocinnolinone systems are distinct from the tetralin (4a), pyridazinone (4), and thienothiazole (6) scaffolds in analogs. Larger rings (e.g., cycloheptathiazole) may enhance conformational flexibility but reduce crystallinity compared to smaller fused systems .
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl in 6m, –CF3O in 4) improve metabolic stability but may reduce solubility. The target compound lacks such substituents, suggesting moderate lipophilicity .
- Spectral Trends : Strong C=O stretches (~1678–1680 cm⁻¹) and NH vibrations (~3291 cm⁻¹) are consistent across acetamide derivatives, confirming amide bond integrity .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : Thiazole-imine and amide groups in the target compound may form N–H···O and C=O···H–N hydrogen bonds, similar to patterns observed in and .
- Crystal Packing: Bulky cycloheptathiazole and cinnolinone groups could lead to dense packing, as seen in cyclohexyl-substituted thiazoles (4a) .
Biological Activity
The compound N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a cycloheptane structure, which is known to influence its biological properties. The presence of the tetrahydrocinnolin moiety contributes to its potential pharmacological effects.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₂OS
- Molecular Weight : Approximately 282.38 g/mol
Structural Characteristics
The structural complexity of the compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For example, thiazolidinone derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study evaluated the antibacterial efficacy of various thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus . The results demonstrated that certain derivatives exhibited potent activity, suggesting that similar mechanisms may be applicable to our compound of interest.
| Compound | E. coli Inhibition (%) | S. aureus Inhibition (%) |
|---|---|---|
| Compound A | 88.46 | 91.66 |
| Compound B | 75.00 | 80.00 |
| N-[(2Z)...] | TBD | TBD |
Anticancer Activity
The anticancer potential of compounds containing thiazole and cinnoline structures has been documented in various studies. These compounds often act by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at the G2/M phase, preventing cancer cell division.
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds with similar structures have also demonstrated:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress.
Research Findings and Literature Review
A review of the literature reveals a growing interest in the biological activities of thiazole-based compounds. Studies have reported on the synthesis and characterization of various derivatives, highlighting their diverse biological effects.
Summary of Key Findings
- Synthesis Methods : Various synthetic routes have been explored for the preparation of thiazolidinone derivatives.
- Biological Screening : Several studies have employed disk diffusion methods to assess antimicrobial activity against common pathogens.
- Pharmacological Potential : The unique structural features contribute to a range of pharmacological properties that warrant further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
